Product packaging for Ostarine(Cat. No.:CAS No. 841205-47-8)

Ostarine

Cat. No.: B1683759
CAS No.: 841205-47-8
M. Wt: 389.3 g/mol
InChI Key: JNGVJMBLXIUVRD-SFHVURJKSA-N
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Description

Classification and Historical Development of Non-Steroidal Androgen Receptor Ligands

The historical development of androgen receptor ligands can be traced back to the 1940s with the initial efforts focused on steroidal SARMs derived from modifications of the testosterone (B1683101) molecule. nih.gov The modern era of non-steroidal SARMs, however, began with independent research efforts at Ligand Pharmaceuticals and the University of Tennessee. nih.gov The discovery that arylpropionamides, structurally similar to non-steroidal antiandrogens like bicalutamide (B1683754) and hydroxyflutamide, could activate AR-dependent transcriptional activity provided an early foundation for the development of this class of compounds. researchgate.netacs.org This led to the emergence of numerous non-steroidal SARMs from various research programs. researchgate.net Non-steroidal SARMs are chemically distinct from steroidal androgens, often based on structures like arylpropionamides, quinolinones, tetrahydroquinolines, and hydantoins. researchgate.net

Ostarine as a Prototypical Non-Steroidal Selective Androgen Receptor Modulator

This compound, also identified as MK-2866, Enobosarm, or GTx-024, is a well-characterized non-steroidal SARM. wikipedia.orgbehemothlabz.comacademiacentralfitness.com.brresearchgate.net It belongs to the arylpropionamide class of SARMs. researchgate.net this compound functions by binding to androgen receptors, primarily in muscle and bone tissues, and initiating ribosomal translation and anabolic protein turnover. behemothlabz.com This interaction aims to selectively stimulate androgenic signaling pathways in these tissues. nih.govbehemothlabz.com this compound's mechanism involves inducing specific conformational changes in the ligand-binding domain of the AR, which can influence interactions with co-regulators and result in tissue-specific gene regulation. nih.gov

Current Research Landscape and Academic Significance

The research landscape surrounding this compound and other SARMs is active, driven by the potential to develop therapies with anabolic benefits without the widespread androgenic side effects associated with traditional steroids. nih.govwikipedia.orgresearchgate.net this compound has been investigated in various preclinical and clinical studies. researchgate.net Preclinical research in rodent models has demonstrated the ability of SARMs, including this compound, to increase muscle and bone mass with varying degrees of prostate sparing. nih.govresearchgate.net

This compound has been explored for potential therapeutic applications in conditions such as muscle wasting, osteoporosis, and stress urinary incontinence. wikipedia.orgdriadashop.toacademiacentralfitness.com.br It has also been investigated for its potential in treating AR-positive, ER-positive, HER2-negative breast cancer. wikipedia.orgresearchgate.net Studies have reported promising effects on lean body mass and physical function in certain populations. researchgate.net

The academic significance of this compound lies in its role as a tool for understanding the selective modulation of the androgen receptor and the downstream effects on target tissues. Research involving this compound contributes to the broader knowledge of AR signaling and the potential for developing tissue-specific therapies. The ongoing investigation into SARMs highlights a significant area of academic and pharmaceutical research focused on developing more targeted and safer anabolic agents. nih.govnih.govamegroups.cnresearchgate.net

While this compound has been the subject of extensive research, it is important to note that as of 2023, no SARMs have received approval from regulatory bodies such as the United States Food and Drug Administration or the European Medicines Agency for human use. wikipedia.org

Here is a summary of some research findings related to this compound's effects in research models:

Research Model (Preclinical)Observed EffectSource
Orchiectomized RatsIncreased weight of the levator ani muscle. researchgate.net
Orchiectomized RatsPartially increased weight of the prostate. researchgate.net
Male and Female Rat ModelsPotently and selectively anabolic effects. researchgate.net
Male and Female Rat ModelsRetention of some androgenic activity. researchgate.net
Rodent DMD ModelProduced benefit (in the context of muscle disease). researchgate.net

This table summarizes findings from preclinical studies, illustrating the tissue-selective anabolic effects observed with this compound in animal models.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H14F3N3O3 B1683759 Ostarine CAS No. 841205-47-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-3-(4-cyanophenoxy)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F3N3O3/c1-18(27,11-28-15-6-2-12(9-23)3-7-15)17(26)25-14-5-4-13(10-24)16(8-14)19(20,21)22/h2-8,27H,11H2,1H3,(H,25,26)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNGVJMBLXIUVRD-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC=C(C=C1)C#N)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](COC1=CC=C(C=C1)C#N)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30233006
Record name Enobosarm
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30233006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

841205-47-8
Record name MK 2866
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=841205-47-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Enobosarm [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0841205478
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Enobosarm
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12078
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Enobosarm
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URL https://comptox.epa.gov/dashboard/DTXSID30233006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ENOBOSARM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O3571H3R8N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanisms of Androgen Receptor Modulation by Ostarine

Ligand Binding and Receptor Conformation

Ostarine, a non-steroidal compound with an aryl-propionamide structure, binds to the ligand-binding domain (LBD) of the androgen receptor. mdpi.comoup.com This binding induces specific conformational changes in the LBD of the AR. lupinepublishers.comnih.govresearchgate.net The precise conformational change is ligand-specific and can influence the surface topology of the receptor, affecting subsequent protein-protein interactions. lupinepublishers.comnih.gov These conformational alterations are crucial for determining whether the ligand acts as an agonist or antagonist and contribute to the tissue selectivity observed with SARMs like this compound. nih.govoup.com

While the exact conformation induced by nonsteroidal SARMs like this compound is still being characterized, studies suggest that synthetic ligands can induce distinct conformational changes compared to endogenous androgens like dihydrotestosterone (B1667394) (DHT). nih.govoup.com These differences in conformation can impact the interaction between the N-terminus and C-terminus of the AR, known as the N/C interaction, which is typically necessary for full agonist function. lupinepublishers.compaulogentil.com Some studies indicate that SARMs like this compound may block or modulate this N/C interaction, contributing to their selective activity. lupinepublishers.compaulogentil.com

Tissue-Selective Agonism in Muscle and Bone

This compound demonstrates selective agonism, primarily stimulating the androgen receptor in muscle and bone tissue while having reduced activity in other androgenic tissues such as the prostate. wikipedia.orgfarmaciajournal.com This tissue selectivity is a key advantage of SARMs over traditional anabolic steroids. wikipedia.orgfarmaciajournal.com

In muscle tissue, this compound binding to the AR leads to increased muscle cell proliferation, differentiation, and growth. mdpi.comconsensus.app Research in cell cultures and animal models has shown that this compound increases the expression of key muscle differentiation markers like myogenin, MyoD, and MyH, promoting muscle regeneration and growth. mdpi.comconsensus.app This effect is dependent on AR activation, as blocking the AR inhibits this compound's impact on muscle cells. mdpi.comconsensus.app

In bone tissue, this compound also acts as an agonist, enhancing bone healing and increasing bone density. consensus.appwebmd.com Studies in animal models have demonstrated that this compound improves callus formation and bone-specific gene expression through AR activation. consensus.app The ability of SARMs to promote both muscle and bone strength highlights their potential therapeutic applications. nih.gov

Several hypotheses contribute to the understanding of SARM tissue selectivity:

Differential AR Structure Modulation: SARMs may induce different AR conformations in various tissues. paulogentil.com

Tissue-Specific Co-regulator Recruitment: The expression levels of co-activators and co-repressors vary between tissues, influencing the SARM-AR complex activity. lupinepublishers.compaulogentil.comnih.gov

Lack of Metabolism by 5α-Reductase: Unlike testosterone (B1683101), this compound is not a substrate for 5α-reductase, an enzyme highly expressed in androgenic tissues like the prostate that converts testosterone to the more potent DHT. farmaciajournal.commdpi.comuspharmacist.com This lack of conversion contributes to reduced androgenic effects in these tissues. farmaciajournal.commdpi.comuspharmacist.com

Non-Genomic Signaling: Differential activation of non-genomic pathways in different tissues may also play a role. wikipedia.orgnih.gov

Differential Co-regulator Recruitment and Gene Regulation

The interaction between the ligand-bound AR and co-regulator proteins is a critical determinant of the transcriptional response and tissue selectivity. lupinepublishers.comnih.govnih.gov Upon ligand binding, the AR undergoes conformational changes that facilitate its dissociation from heat shock proteins, translocation into the nucleus, dimerization, and binding to androgen response elements (AREs) on DNA. wikipedia.orgresearchgate.netoup.com In the nucleus, the SARM-AR complex recruits co-activator or co-repressor proteins to modulate gene expression. lupinepublishers.comnih.govnih.gov

The specific set of co-regulators recruited to the AR depends on the ligand bound and the cellular context, including the tissue-specific expression of these co-regulators. lupinepublishers.compaulogentil.comnih.gov This differential recruitment of co-regulators by this compound-bound AR, compared to AR bound by testosterone or DHT, leads to distinct patterns of gene regulation in different tissues. nih.govresearchgate.net For instance, in tissues where co-activators are abundant (like muscle and bone), this compound acts as an agonist, promoting anabolic gene expression. wikipedia.orgnih.gov Conversely, in tissues where co-repressors are more prevalent (such as the prostate), this compound may act as a partial agonist or even an antagonist, limiting unwanted androgenic effects. wikipedia.orgnih.gov

Studies have shown that SARMs can differ from DHT in their recruitment of AR and co-regulators to enhancer regions of target genes. nih.govresearchgate.net This differential recruitment contributes to the gene-selective regulation observed with SARMs. researchgate.net The interaction between the AR and co-regulators is mediated by different functional domains of the receptor, primarily the N-terminal domain (NTD) and the LBD. nih.govoup.com Ligand binding can directly affect the conformation and surface topology of the LBD, influencing co-regulator binding. nih.gov

Non-Genomic Signaling Pathways Activation

In addition to the classical genomic pathway involving direct binding to DNA and modulation of gene transcription, the androgen receptor can also mediate rapid, non-genomic effects through signaling cascades initiated at the cell membrane or in the cytoplasm. wikipedia.orgnih.govmdpi.com this compound has been shown to activate these non-genomic pathways. mdpi.comnih.gov

Non-genomic AR signaling can occur within seconds to minutes and does not require transcription or translation. mdpi.com The activated AR can interact with various signaling molecules, including those associated with the plasma membrane and kinases like ERK1/2. consensus.appnih.govmdpi.com Activation of the ERK1/2 kinase pathway has been implicated in this compound's effects on muscle cell proliferation and differentiation. mdpi.comconsensus.appnih.gov

Preclinical Investigations of Ostarine: in Vitro and Animal Studies

Musculoskeletal System

Preclinical research has explored Ostarine's impact on various aspects of musculoskeletal health, including muscle cell behavior, muscle mass, vascularization, bone density, and bone healing.

Myogenic Cell Proliferation and Differentiation Modulation

Studies using muscle cell lines such as C2C12 and L6 have demonstrated that this compound can stimulate both the proliferation and viability of these cells. This effect is reported to be mediated through the activation of the androgen receptor (AR) and the ERK1/2 kinase pathway. mdpi.comresearchgate.netnih.govconsensus.appconsensus.appconsensus.appnih.gov Pharmacological blocking of the AR has been shown to inhibit this stimulatory effect, further supporting the role of the androgen receptor. mdpi.comresearchgate.netnih.govnih.gov Beyond proliferation, this compound also appears to stimulate muscle cell differentiation. mdpi.comresearchgate.netnih.govconsensus.appconsensus.appnih.gov

Myogenic Regulatory Factor Expression (e.g., Myogenin, MyoD, MyH)

This compound has been shown to increase the expression of key myogenic regulatory factors in both in vitro muscle cell lines and in vivo in rat muscle tissue. mdpi.comresearchgate.netnih.govconsensus.appconsensus.appnih.gov Specifically, studies have reported increased expression of myogenin, MyoD, and MyH (Myosin Heavy Chain) following this compound treatment. mdpi.comresearchgate.netnih.govconsensus.appconsensus.appnih.gov In L6 cells, increased mRNA expression of myogenin, myh, and myoD was observed after 2 and 6 days of differentiation initiation. researchgate.netresearchgate.net Protein levels of myogenin and MyH were also found to be increased after this compound treatment in L6 cells, with myogenin showing higher content after 6 days of differentiation and MyH showing increases at both 2 and 6 days at certain concentrations. mdpi.comresearchgate.net In vivo studies in rats administered this compound for 30 days demonstrated increased mRNA expression of myogenin and myh, as well as increased MyH protein content and a higher number of nuclei in muscle tissue. mdpi.com

Here is a summary of findings on myogenic regulatory factor expression:

Cell Type/TissueMyogenin ExpressionMyoD ExpressionMyH ExpressionStudy TypeCitation
C2C12 cellsIncreasedIncreasedIncreasedIn vitro mdpi.comresearchgate.netnih.gov
L6 cellsIncreasedIncreasedIncreasedIn vitro mdpi.comresearchgate.netnih.gov
Rat muscleIncreasedIncreasedIncreasedIn vivo mdpi.comnih.gov

Muscle Mass and Vascularization Alterations

Animal studies have indicated that this compound administration can lead to an increase in muscle mass. mdpi.comnih.govconsensus.appconsensus.appnih.govmdpi.com For instance, a study involving 30 days of this compound administration in rats showed an increase in levator ani muscle mass. mdpi.com In ovariectomized rat models, this compound treatment resulted in increased muscle mass, including the weight of the gastrocnemius muscle. consensus.appresearchgate.netnih.govnih.gov

Beyond muscle mass, this compound has also been reported to improve muscle vascularization in animal models. consensus.appnih.govresearchgate.netresearchgate.netfrontiersin.org Studies in ovariectomized rats demonstrated that this compound treatments led to higher capillary density in muscles such as the gastrocnemius and longissimus compared to control groups. nih.govresearchgate.netfrontiersin.org

Bone Mineral Density and Volume Density Improvements

Preclinical studies, particularly in ovariectomized rat models used to simulate postmenopausal osteoporosis, have shown beneficial effects of this compound on bone mineral density (BMD) and bone volume density. researchgate.netnih.govconsensus.appamegroups.orgnih.gov Intermediate and high doses of this compound have been reported to lead to improvements in BMD and bone volume density in these models, with effects being more pronounced in the femur than in the vertebrae. consensus.appamegroups.org this compound prophylaxis treatment in orchiectomized male rats also showed positive effects in preventing osteoporotic changes in cortical and trabecular bone, including increased femoral and lumbar trabecular density. nih.govresearchgate.net

Here is a summary of findings on bone mineral density and volume density:

Animal ModelThis compound Dose (mg/kg)BMD ImprovementBone Volume Density ImprovementPrimary Site of EffectCitation
Ovariectomized Rats0.04NoNoN/A consensus.appamegroups.org
Ovariectomized Rats0.4YesYesFemur > Vertebrae consensus.appamegroups.org
Ovariectomized Rats4YesYesFemur > Vertebrae consensus.appamegroups.org
Orchiectomized Rats0.4 (Prophylaxis)YesYesCortical and Trabecular nih.govresearchgate.net

This compound has also been shown to improve several microstructural indices of bone, suggesting enhanced bone quality at the tissue level. consensus.appamegroups.org

Bone Healing Augmentation

Research in ovariectomized rats has investigated the effects of this compound on bone healing. consensus.appresearchgate.netnih.govnih.gov Studies indicate that this compound can have a positive effect on early bone healing in these models. researchgate.netnih.gov Specifically, a high dose of this compound enhanced callus formation, increased callus density, and accelerated the bridging time of an osteotomy in ovariectomized rats. researchgate.netnih.gov this compound prophylaxis treatment has also been reported to improve osteoporotic bone healing by increasing callus area and density in orchiectomized rats. nih.gov

Receptor Activator of NF-κB Ligand (RANKL) Expression Profile

The Receptor Activator of NF-κB Ligand (RANKL) is a key factor involved in osteoclast activity and bone resorption. consensus.appmednexus.orgsemanticscholar.orgmdpi.com Preclinical studies have explored the impact of this compound on RANKL expression. In a study using an orchiectomized rat model of male osteoporosis, gene expression analysis in L6 cells showed increased RANKL expression in the orchiectomized group compared to the non-orchiectomized control, consistent with increased osteoclast activity. nih.govresearchgate.net However, none of the tested this compound treatments in this specific study showed a significant effect on RANKL expression. nih.gov Conversely, another study in a postmenopausal osteoporosis model suggested that this compound reduced mRNA expression of RANKL, indicating a possible mechanism for its bone-protective effects by reducing bone resorption. consensus.app

Metabolic and Endocrine System Effects

Studies in preclinical settings have investigated the impact of this compound on metabolic and endocrine functions, revealing its influence on adipocyte activity, hormone levels, and markers of glucose and lipid metabolism.

Adipocyte Metabolism Regulation

In vitro studies using isolated rat adipocytes have demonstrated that this compound can significantly influence lipid metabolism. Research indicates that this compound intensifies lipolysis, the breakdown of fats, while simultaneously inhibiting lipogenesis, the synthesis of fats, in these cells. jpp.krakow.pljpp.krakow.plresearchgate.netjpp.krakow.pl This modulation of adipocyte metabolism is suggested to occur via the androgen receptor (AR), showing a similar effect to that of testosterone (B1683101) in regulating lipid metabolism in mature rat adipocytes. jpp.krakow.pljpp.krakow.plresearchgate.net

Leptin and Adiponectin Expression and Release

This compound has been shown in preclinical studies to affect the expression and secretion of adipokines, hormones produced by adipose tissue that play roles in metabolism. In isolated rat adipocytes, this compound downregulates the expression of both leptin and adiponectin mRNAs and decreases their release into the incubation medium. jpp.krakow.plresearchgate.netjpp.krakow.plresearchgate.net Animal studies in rats have also shown a lower concentration of leptin in groups treated with this compound, while the effect on adiponectin serum concentration has shown some variability, with one study observing higher adiponectin only in a trained group without this compound supplementation, suggesting this compound might limit adiponectin release from adipocytes as seen in in vitro studies. jpp.krakow.pl This effect on adipokine modulation by this compound is also suggested to be mediated through AR stimulation. jpp.krakow.pl

Plasma Cholesterol and Glucose Concentrations

Preclinical animal studies have investigated this compound's effects on plasma lipid and glucose profiles. Some studies in rats have shown that this compound can increase total plasma cholesterol. brieflands.comresearchgate.netconsensus.appconsensus.app However, other findings in rats indicated a lowering effect on cholesterol concentration in the serum. researchgate.netnih.gov Specifically, a decrease in total and LDL cholesterol has been observed in some rat groups compared to controls, with a decrease in HDL cholesterol also noted in a group combining this compound with training. jpp.krakow.pl These findings on cholesterol can be partially consistent with other research and some clinical trial results that indicated lower cholesterol concentrations after this compound treatment in ovariectomized rats and suggested a potential lowering of HDL cholesterol. jpp.krakow.pl The cholesterol-lowering effect may depend on the duration of use and exercise intensity. jpp.krakow.pl

Regarding glucose, animal studies have indicated that this compound can decrease plasma glucose concentration. brieflands.comresearchgate.netconsensus.appconsensus.app While some studies in obese rats did not observe changes in glucose concentration in the blood serum with this compound alone, a decrease in insulin (B600854) concentration accompanied by higher insulin sensitivity was noted in groups subjected to exercise, suggesting a potential indirect effect or influence on insulin sensitivity in conjunction with other factors. jpp.krakow.plresearchgate.net

Energy Expenditure Alterations

Animal studies have explored the impact of this compound on energy expenditure. Research in male Wistar rats demonstrated that this compound-treated groups had a higher energy expenditure compared to vehicle-treated groups. brieflands.comresearchgate.net

Insulin Sensitivity Markers

Preclinical studies have investigated this compound's influence on insulin sensitivity. Clinical trials mentioned in preclinical contexts have shown that this compound administration led to a decrease in glucose levels, resulting in improved insulin sensitivity. jpp.krakow.plresearchgate.net Studies in obese rats, while not always showing changes in glucose with this compound alone, observed a decrease in insulin concentration and higher insulin sensitivity in exercised groups, with the possibility that this compound improved insulin sensitivity in both adipose tissues and muscles. jpp.krakow.plresearchgate.net Further analysis in obese rats indicated that groups treated with this compound and training showed greater insulin sensitivity based on indices like HOMA-IR and McA index. jpp.krakow.pl

Cardiovascular System Dynamics

Preclinical investigations have also touched upon the effects of this compound on the cardiovascular system, although the focus in the provided information is less extensive than on metabolic effects. Some preclinical contexts mention that this compound can cause harmful changes in heart cells, including increased markers of fibrosis and cardiomyopathy, particularly in males. consensus.appconsensus.appnih.gov Even at low doses, a decrease in cell viability and an increase in cytotoxicity markers were observed in heart cells, suggesting a potential risk of heart damage. consensus.appconsensus.appnih.gov

Cardiomyocyte Viability and Cytotoxicity

In vitro studies using cardiomyocyte cell lines, such as H9C2 cells, have examined the direct effects of this compound on heart muscle cell viability. Research indicates that this compound can lead to a decrease in cardiomyocyte viability and an increase in markers of cytotoxicity, such as lactate (B86563) dehydrogenase (LDH) release. researchgate.netconsensus.appnih.govconsensus.appconsensus.app These effects have been observed even at lower concentrations of this compound in in vitro settings. researchgate.netconsensus.appnih.govconsensus.appconsensus.app

Table 1: Effect of this compound on Cardiomyocyte Viability and Cytotoxicity (In Vitro)

Cell LineThis compound ConcentrationEffect on ViabilityEffect on Cytotoxicity (LDH)Citation
H9C21 nmoL/lDecreasedIncreased researchgate.netnih.gov
H9C2Higher dosesDecreasedIncreased researchgate.netnih.gov

Cardiac Fibrosis Markers (e.g., α-SMA, Fibronectin)

Investigations in animal models, specifically in rats, have explored this compound's influence on markers associated with cardiac fibrosis, a process involving the excessive accumulation of extracellular matrix proteins in the heart. Studies have shown that this compound can increase the accumulation of fibrosis protein markers, including alpha-smooth muscle actin (α-SMA) and fibronectin, in cardiac fibroblast cells. researchgate.netconsensus.appnih.govresearchgate.net This effect appears to be sex-specific, with increased accumulation observed in male cardiac fibroblast cells but not in female cells in some studies. researchgate.netconsensus.appnih.gov Increased collagen fibers around cardiomyocytes and coronary arteries have also been noted in rats treated with this compound. researchgate.netresearchgate.netresearchgate.net

Table 2: Effect of this compound on Cardiac Fibrosis Markers (Animal Studies)

Animal ModelSexMarkerObservationCitation
RatMaleα-SMAIncreased accumulation researchgate.netconsensus.appnih.govresearchgate.net
RatMaleFibronectinIncreased accumulation researchgate.netconsensus.appnih.govresearchgate.net
RatNot specifiedCollagen fibersIncreased accumulation around cardiomyocytes and coronary arteries researchgate.netresearchgate.netresearchgate.net

Cardiomyopathy Marker Expression (e.g., βMHC)

Preclinical studies have also examined the effect of this compound on the expression of markers indicative of cardiomyopathy, a disease of the heart muscle. Beta-myosin heavy chain (βMHC) is one such marker, often elevated in certain cardiac conditions. researchgate.netjacc.orgarchivesofmedicalscience.com Research in both H9C2 cardiomyocyte cell lines and rat heart tissue has demonstrated that this compound can increase the expression of the cardiomyopathy marker βMHC. researchgate.netconsensus.appnih.govresearchgate.netmedchemexpress.com These changes were particularly observed at higher concentrations of this compound in in vitro studies and in rats. researchgate.netnih.govresearchgate.net

Table 3: Effect of this compound on Cardiomyopathy Marker Expression

ModelMarkerObservationCitation
H9C2 cellsβMHCIncreased expression researchgate.netnih.govresearchgate.net
Rat heart tissueβMHCIncreased expression researchgate.netnih.govresearchgate.netmedchemexpress.com

Cardiac Hypertrophy Indicators

Indicators of cardiac hypertrophy, an enlargement of the heart muscle, have been explored in animal studies involving this compound. Some research in rats has indicated a tendency towards an increase in heart weight following this compound administration. researchgate.netresearchgate.netresearchgate.netbas.bg This increase in heart weight, along with the observed increase in collagen synthesis, has been considered as potential initial signs of myocardial fibrosis and a possible side effect in preclinical investigations. researchgate.netbas.bg

Table 4: Effect of this compound on Cardiac Hypertrophy Indicators (Animal Studies)

Animal ModelIndicatorObservationCitation
RatHeart weightTendency to increase researchgate.netresearchgate.netresearchgate.netbas.bg

Reproductive System Considerations

Preclinical studies have also investigated the effects of this compound on the reproductive system, examining its impact on uterine tissue and testicular morphology and function.

Uterine Tropism and Cellular Proliferation

Research in ovariectomized mouse models has investigated the effects of this compound on uterine tissue. Studies have shown that this compound can induce significant increases in uterine weight and the surface area of the endometrial stromal and epithelial compartments compared to control groups. frontiersin.orgnih.gov this compound has also been shown to increase the percentage of Ki67-positive cells in the uterine stroma, indicating increased cellular proliferation. frontiersin.orgnih.gov Furthermore, this compound had an impact on epithelial cell proliferation in these models. nih.gov The observed effects on uterine weight and cellular proliferation suggest a uterotrophic effect of this compound in these preclinical models. frontiersin.org

Table 5: Effect of this compound on Uterine Tissue (Ovariectomized Mouse Model)

ParameterObservationCitation
Uterine weightIncreased frontiersin.orgnih.gov
Surface area of endometrial stromal compartmentIncreased frontiersin.orgnih.gov
Surface area of endometrial epithelial compartmentIncreased frontiersin.orgnih.gov
Percentage of Ki67-positive cells in stromaIncreased frontiersin.orgnih.gov
Epithelial cell proliferationImpact observed nih.gov

Testicular Morphology and Functionality

Preclinical studies in male rats have examined the impact of this compound on testicular morphology and functionality, including testicular weight and hormone levels. Some studies have reported that this compound administration did not significantly change testicular weight in rats. nih.gov While a decrease in testicular size has been self-reported in some human users, animal studies have not consistently shown significant testicular atrophy. nih.gov Regarding hormonal parameters, studies in rats have indicated that this compound did not cause significant changes in serum levels of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). nih.gov Some research noted a tendency towards lower serum testosterone concentrations in rats receiving this compound, although this difference was not always statistically significant. nih.gov

Table 6: Effect of this compound on Testicular Parameters (Male Rat Studies)

ParameterObservation (Rat Studies)Citation
Testicular weightNo significant change reported in some studies nih.gov
Serum LH levelsNo significant changes reported nih.gov
Serum FSH levelsNo significant changes reported nih.gov
Serum TestosteroneTendency towards lower levels, not always statistically significant nih.gov

Clinical Research on Ostarine: Human Trials and Outcomes

Phase I and II Clinical Trial Findings

Phase I and II clinical trials provided initial insights into Ostarine's effects on lean body mass, functional performance, fat mass, and insulin (B600854) resistance markers researchgate.netnih.govjpp.krakow.pl.

Lean Body Mass Increases Across Diverse Populations (e.g., Elderly, Postmenopausal Women, Cancer Patients)

Studies have indicated that this compound treatment can lead to increases in lean body mass (LBM) in diverse populations. In a phase II trial involving healthy elderly men and postmenopausal women, this compound demonstrated a dose-dependent increase in LBM wikipedia.orgnih.gov. Specifically, a dose of 3 mg/day resulted in a significant gain of 1.3 kg over placebo, while a 1 mg/day dose showed a non-significant gain of 0.7 kg over placebo wikipedia.org.

In patients with cancer cachexia, a condition characterized by significant muscle wasting, a phase II randomized, double-blind, placebo-controlled trial showed statistically significant increases in LBM in subjects receiving this compound compared to placebo researchgate.netamericangeriatrics.orgaacrjournals.orgfiercebiotech.comconsensus.appsec.gov. Patients receiving 1 mg of this compound daily for 16 weeks gained 1.5 kg of LBM, while those receiving 3 mg gained 1.3 kg, compared to a 0.1 kg gain in the placebo group consensus.appsec.gov.

Functional Performance Improvements (e.g., Stair Climb Test)

Improvements in functional performance have also been observed in clinical trials. In the phase II study in cancer cachexia patients, this compound treatment led to improvements in muscle function as measured by a 12-step stair climb test aacrjournals.orgfiercebiotech.comconsensus.appsec.gov. Both the 1 mg and 3 mg this compound groups showed improved stair climb power and decreased stair climb time aacrjournals.orgconsensus.app. Specifically, stair climb power increased by 35.2 watts in the 1 mg group and 44.7 watts in the 3 mg group, both statistically significant compared to placebo (p=0.003) aacrjournals.orgconsensus.app. However, improvements were not seen in other measures like grip strength or gait speed americangeriatrics.orgaacrjournals.orgconsensus.app.

Fat Mass Reduction

Clinical trials have also reported a decrease in total tissue percent fat with this compound treatment researchgate.netjpp.krakow.plconsensus.appuspharmacist.com. A phase IIa study indicated that this compound reduced fat mass nih.gov.

Insulin Resistance Markers

Some studies have suggested a favorable effect on insulin resistance markers. A phase IIa study showed that this compound modestly improved the homeostatic model assessment (HOMA), a measure of insulin sensitivity nih.gov. Additionally, clinical trials have shown a decrease in glucose levels, leading to improved insulin sensitivity jpp.krakow.pl.

Phase III Clinical Trial Evaluations (e.g., POWER Trials)

This compound progressed to Phase III clinical trials, notably the POWER1 and POWER2 trials, which were designed to evaluate its efficacy in muscle wasting syndromes wikipedia.orgresearchgate.netamegroups.orgcapes.gov.br.

Efficacy in Muscle Wasting Syndromes (e.g., Non-Small Cell Lung Cancer Cachexia)

The POWER1 and POWER2 trials were two identical randomized, double-blind, placebo-controlled studies investigating this compound for the prevention and treatment of muscle wasting in patients initiating first-line chemotherapy for non-small cell lung cancer (NSCLC) wikipedia.orgresearchgate.netcapes.gov.br. These trials assessed the efficacy of 3 mg of this compound daily versus placebo over 147 days wikipedia.orgcapes.gov.br.

While this compound significantly improved lean body mass in these Phase III trials, it did not successfully increase muscle strength as measured by stair climb power, which was a co-primary endpoint alongside LBM wikipedia.orgamegroups.org. The lack of significant improvement in physical function in these late-stage trials contributed to this compound not receiving regulatory approval for this indication wikipedia.orgamegroups.org.

Assessment of Muscle Strength and Physical Function Endpoints

Clinical trials have assessed this compound's impact on muscle strength and physical function. In a Phase II clinical trial involving 159 cancer patients with cachexia, this compound treatment led to statistically significant increases in lean body mass sec.govfiercebiotech.com. The study also reported an improvement in muscle performance, specifically measured by a 12-step stair climb test which assessed speed and calculated power sec.gov. However, improvements in other endpoints such as grip strength and gait speed were not observed in this trial sec.gov.

Earlier Phase II studies in healthy elderly men and postmenopausal women also indicated that this compound dose-dependently increased lean body mass wikipedia.org. While these studies showed gains in muscle mass, the effect on muscle strength has not always been consistently demonstrated across all trials wikipedia.orgresearchgate.net. For instance, in two Phase III trials (POWER1 and POWER2) in patients with muscle wasting due to non-small-cell lung cancer, this compound at 3 mg/day significantly increased lean body mass but did not successfully increase muscle strength wikipedia.org.

Data Table: Select Muscle and Physical Function Outcomes in Clinical Trials

Study PopulationThis compound DoseLean Body Mass Change vs. PlaceboMuscle Strength/Function OutcomeCitation
Cancer Cachexia Patients (Phase II)1 mgClinically meaningful increaseImproved stair climb performance (speed and power) sec.gov
Cancer Cachexia Patients (Phase II)3 mgStatistically significant increaseImproved stair climb performance (speed and power) sec.gov
Healthy Elderly/Postmenopausal Women (Phase II)3 mgSignificant 1.3 kg gainNot consistently improved across all measures wikipedia.org
Non-Small Cell Lung Cancer (Phase III, POWER1)3 mg+0.41 kgNo physical function improvement reported wikipedia.orgresearchgate.net
Non-Small Cell Lung Cancer (Phase III, POWER2)3 mg+0.47 kgNo physical function improvement reported wikipedia.orgresearchgate.net

Exploratory Clinical Applications

Beyond its investigation in cancer cachexia and general muscle wasting, this compound has been explored for its potential in several other clinical contexts.

Stress Urinary Incontinence Management

This compound has been explored for its potential in treating stress urinary incontinence (SUI), particularly in postmenopausal women uspharmacist.comnih.govamegroups.org. A Phase 2 clinical study investigated this compound (3 mg orally for 12 weeks) in postmenopausal women with SUI nih.gov. All 17 subjects who completed the treatment in this study reported at least a 50% decrease in daily stress leaks, suggesting a potential benefit nih.gov. However, a subsequent Phase II clinical trial (ASTRID) specifically designed to examine the change in stress continence episodes from baseline failed to meet its primary endpoint of achieving a 50% reduction in SUI daily episodes compared to placebo amegroups.org. Two subsequent Phase II studies were terminated amegroups.org.

Breast Cancer Treatment

This compound is under development for the treatment of androgen receptor-positive breast cancer in women wikipedia.orguspharmacist.comcancernetwork.com. As of November 2023, it was in Phase III clinical trials for this indication wikipedia.org. These trials are evaluating increases in lean body mass and muscle strength as potential secondary benefits wikipedia.org. Notably, these breast cancer trials have employed higher doses of this compound (9 mg/day) compared to the doses used in muscle wasting studies (3 mg/day) wikipedia.org. In an open-label Phase II trial (G200802) in patients with metastatic AR-positive, ER-positive breast cancer, a clinically meaningful clinical benefit rate of 32% was observed in the 9 mg group at 6 months cancernetwork.com.

Body Composition Modulation in Specific Therapeutic Contexts (e.g., GLP-1 Receptor Agonist Co-administration)

This compound is being investigated for its potential to improve body composition, including the prevention of muscle loss, in individuals taking GLP-1 receptor agonists for weight loss wikipedia.orgverupharma.com. GLP-1 receptor agonists are effective for weight loss, but a significant portion of the weight lost can be muscle mass verupharma.com. This compound is being developed in combination with GLP-1 receptor agonists with the aim of augmenting fat loss while preserving muscle mass wikipedia.orgverupharma.com. A Phase 2b clinical study is planned to evaluate this compound in combination with a GLP-1 receptor agonist in sarcopenic obese or overweight elderly patients to preserve muscle mass and physical function while augmenting fat loss verupharma.compharmaceutical-technology.com. This trial is expected to measure lean body mass as a primary endpoint and total body fat mass as a key secondary endpoint verupharma.compharmaceutical-technology.com.

Muscular Dystrophy Investigations

This compound has been investigated in the context of muscular dystrophy uspharmacist.comamegroups.org. Pre-clinical studies in genetic mouse models of Duchenne Muscular Dystrophy (DMD) with other SARMs developed by the same company showed increased survival, body weight, lean mass, grip strength, and improved cardiac and pulmonary functions musculardystrophynews.com. Research has indicated that this compound (GTx-024) also increases body mass and improves muscle function and tissue characteristics in preclinical models musculardystrophynews.com. While this compound has been studied as a potential therapy for muscular dystrophy, development for this specific use has been discontinued (B1498344) wikipedia.org.

Pharmacokinetics and Biotransformation of Ostarine

Absorption and Distribution Profiles

Ostarine demonstrates oral bioavailability, primarily attributed to a lack of extensive first-pass metabolism. wikipedia.org Studies in rats indicate that absorption is rapid and complete following oral administration, resulting in high oral bioavailability. nih.gov this compound is characterized as a small-molecule compound with high lipophilicity. wikipedia.org Following absorption, a wide tissue distribution of this compound-derived radioactivity has been observed in rat models. nih.gov While metabolites are identified in urine and feces, no quantifiable metabolite was detected in the plasma of rats in one study. nih.gov

Metabolic Pathways and Enzyme Systems

In vitro investigations into the role of cytochrome P450 (CYP) enzymes in this compound metabolism have indicated minimal involvement. wikipedia.org However, among the CYP enzymes studied, the greatest generation of oxidative metabolites occurred with CYP3A4 in vitro. wikipedia.org

Uridine 5′-diphospho-glucuronosyltransferase (UGT) enzymes play a significant role in this compound metabolism. wikipedia.org Incubation of this compound with human UGT enzymes leads to the generation of enobosarm glucuronide. wikipedia.org The majority of this glucuronide metabolite is produced by UGT1A1 and UGT2B7. wikipedia.org As a non-steroidal compound, this compound does not undergo the typical metabolic transformations associated with steroid hormones, such as aromatization or reduction by 5α-reductase. mdpi.comnih.gov

Identification and Characterization of Human Metabolites

Research has led to the identification of ten metabolites of this compound in humans. consensus.appnih.govresearchgate.netresearchgate.net These metabolites are formed through various biotransformation processes including hydroxylation, ether cleavage, dealkylation, O-glucuronidation, and sulfation. consensus.appnih.govresearchgate.netresearchgate.net

This compound-glucuronide (M6) has been identified as the primary circulating metabolite and is the most abundant metabolite found in human urine samples. wikipedia.orgmdpi.com Other identified human metabolites include hydroxybenzonitrile-ostarine-glucuronide (M4) and hydroxybenzonitrile-ostarine (M9). nih.govmdpi.com Cyanophenol-sulfate is also considered a potential metabolite. nih.govresearchgate.netresearchgate.netconsensus.app

Specific metabolites have been suggested as markers for documenting this compound intake. This compound-glucuronide (C25H22O9N3F3) and hydroxybenzonitrile-ostarine-glucuronide (C25H22O10N3F3) are proposed markers for detection in non-hydrolyzed urine samples. nih.gov In hydrolyzed urine, this compound and hydroxybenzonitrile-ostarine (C19H14O4N3F3) are suggested as markers. nih.gov

Data indicates that hydroxylated metabolites, such as M1a, exhibit shorter detection windows in urine compared to the parent compound this compound and its glucuronide conjugate. consensus.appnih.gov

A summary of identified human metabolites and their transformations:

Metabolite ClassTransformation(s) InvolvedExamples (where specified)
This compound-glucuronideO-GlucuronidationM6
Hydroxybenzonitrile-ostarineHydroxylation, Dealkylation (implied by name)M9
Hydroxybenzonitrile-ostarine-glucuronideHydroxylation, Dealkylation (implied by name), O-GlucuronidationM4
Hydroxylated MetabolitesHydroxylationM1a
Sulfated MetabolitesSulfationCyanophenol-sulfate (potential)
Other MetabolitesEther Cleavage, Dealkylation, Hydroxylation, SulfationTen metabolites identified in total from these processes. nih.gov

Elimination Kinetics and Excretion Routes

The elimination half-life of this compound in humans has been reported to range from 14 to 24 hours. wikipedia.org

In rat studies, excretion is predominantly via feces, accounting for approximately 70% of total radioactivity recovered within 48 hours, while 21-25% is excreted in urine within the same timeframe. wikipedia.orgnih.gov Feces of intact rats primarily contained unchanged this compound, ranging from 49.3% to 64.6%. nih.gov

In humans, this compound and its metabolites are detectable in urine following both single and multiple oral administrations. consensus.appnih.gov Studies involving microdosing have shown that a single oral dose as low as 1 µg can be detected in urine for up to 9 days (for this compound) and 5 days (for this compound-glucuronide). consensus.appnih.gov The maximum urinary concentrations, the time at which peak levels occur, and the detection windows for this compound and its metabolites are dependent on the administered dose and exhibit considerable inter-individual variability. consensus.appnih.gov this compound can be detected in various biological matrices, including blood, urine, and hair. consensus.app Analysis of hair can provide indications of repetitive use over several months. consensus.app While primarily eliminated through urine (as glucuronide and sulfate (B86663) conjugates) and partly through feces in humans, rat data suggests feces may be the major excretion route. nih.govresearchgate.net

Adverse Event Profiles and Safety Considerations in Research

Systemic and Organ-Specific Manifestations

Studies have identified several systemic and organ-specific effects associated with Ostarine exposure.

Hepatic Effects and Potential Hepatotoxicity

This compound has been linked to liver toxicity in research and case reports. This includes significant increases in liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), and cases of cholestatic liver injury, which are similar to effects seen with anabolic steroids consensus.appconsensus.appconsensus.appconsensus.app. Liver enzyme elevations have been observed in clinical trials, with rates ranging from 0.6% to 33% in some studies wikipedia.org. While often transient, markedly elevated liver enzymes occasionally necessitate discontinuation of the drug wikipedia.org. Specific metabolites of this compound, such as cyanophenol-sulfate, may contribute to its liver toxicity consensus.appconsensus.app. Several published case reports of hepatotoxicity with this compound exist as of 2023, with a rapid increase in reported cases of liver toxicity with SARMs between 2020 and 2022 wikipedia.org. One case report described significant liver injury in a 49-year-old man using this compound, showing elevations in bilirubin, AST, ALT, and creatinine, indicative of mixed hepatocellular-cholestatic liver injury uspharmacist.com.

Cardiovascular System Alterations and Risk Factors

Research indicates potential cardiovascular effects associated with this compound. It has been shown to increase markers of cardiac fibrosis and cardiomyopathy, particularly in males consensus.appconsensus.appconsensus.appconsensus.app. Studies using cultured cardiomyocytes and rat heart tissue have demonstrated that this compound can decrease cell viability and increase cytotoxicity markers, even at low concentrations consensus.appconsensus.appconsensus.appresearchgate.netnih.gov. This suggests a potential for heart damage consensus.appconsensus.app. This compound increases the accumulation of fibrosis-related proteins like αSMA and fibronectin in male cardiac fibroblast cells consensus.appresearchgate.netnih.gov. It also elevates the expression of the cardiomyopathy marker βMhc in cell lines and rat heart tissue consensus.appresearchgate.netnih.gov.

Hematological and Biochemical Parameter Changes

Studies have reported changes in hematological and biochemical parameters with this compound use. This compound has been associated with dose-related adverse effects on serum lipids in clinical trials wikipedia.org. Specifically, it can increase total plasma cholesterol and energy expenditure while decreasing plasma glucose levels in animal studies consensus.appconsensus.appconsensus.appconsensus.app. In a study involving obese rats, this compound had a lowering effect on serum cholesterol concentration and, when combined with exercise, showed additive changes in total and HDL cholesterol levels researchgate.net. Anemia has also been reported in clinical trials, but at rates comparable to placebo consensus.app. Some studies in animal models did not find significant effects on the oxygen-carrying capacity of the blood, triglycerides, LDL-cholesterol, or creatine (B1669601) kinase brieflands.com.

Table 1: Selected Biochemical Parameter Changes Observed in Research

ParameterObserved Change (Research Findings)NotesCitations
Total Plasma CholesterolIncreasedObserved in animal studies and clinical trials consensus.appconsensus.appconsensus.appbrieflands.com
Plasma GlucoseDecreasedObserved in animal studies consensus.appconsensus.appconsensus.appbrieflands.com
HDL CholesterolDecreased in some studies; increased at specific doses in one studyVaried findings nih.govjpp.krakow.pl
Liver Enzymes (ALT, AST)ElevatedObserved in clinical trials and case reports wikipedia.orgxiahepublishing.comconsensus.appnih.gov
Creatine KinaseNo significant effect observed in some animal studies brieflands.com

Endocrine System Perturbations

This compound has shown dose-related adverse effects on sex hormone and gonadotropin levels in clinical trials wikipedia.org. While some short-term animal studies did not find significant effects on testosterone (B1683101), luteinizing hormone, or follicle-stimulating hormone levels, anecdotal evidence suggests that high doses over extended periods can lead to lowered testosterone levels in recreational users uspharmacist.comconsensus.appconsensus.appconsensus.appconsensus.app. The side effects associated with decreased testosterone can include reduced sex drive, erectile dysfunction, infertility, and testicular atrophy uspharmacist.comclevelandclinic.org. This compound has also been shown to downregulate the expression of leptin and adiponectin mRNAs and decrease their release from rat adipocytes in vitro, suggesting an effect on endocrine function related to adipose tissue researchgate.netjpp.krakow.pljpp.krakow.pl.

Sex-Specific Responses to this compound Exposure

Research suggests potential sex-specific differences in the response to this compound. Cardiotoxic effects, including increased markers of cardiac fibrosis and cardiomyopathy, appear more pronounced in males than females consensus.appconsensus.appconsensus.appresearchgate.netnih.gov. Studies have shown that this compound increases the accumulation of fibrosis-related proteins in male, but not female, cardiac fibroblast cells consensus.appresearchgate.netnih.gov.

Long-Term Safety and Uninvestigated Effects

Despite this compound being the most well-studied SARM, with over 25 clinical studies involving more than 1,700 people as of 2020, it has not completed clinical development or been approved for any use wikipedia.org. Consequently, its long-term effects on the body remain largely unknown uspharmacist.comclevelandclinic.org. Clinical experience is often derived from illicit use rather than controlled long-term studies uspharmacist.com. The FDA warns that research to date has connected SARMs with risks including an increased risk of heart attack or stroke, liver injury, acute liver failure, infertility, miscarriage, and testicular atrophy clevelandclinic.org. Further research is needed to fully understand the long-term safety profile of this compound and how it interacts with other medications and supplements brieflands.comclevelandclinic.org.

Analytical Methodologies and Anti Doping Implications

Detection in Biological Matrices (e.g., Urine, Hair, Nails)

Ostarine and its metabolites can be detected in various biological matrices, including urine, blood, hair, and nails researchgate.netconsensus.appresearchgate.net. Urine analysis is a primary method in doping control due to its ease of collection and the relatively long detection window for this compound and its metabolites researchgate.netconsensus.app. Studies have shown that even microdoses of this compound (as low as 1 µg) can be detected in urine for several days consensus.appnih.gov.

Hair analysis offers a longer detection window, capable of indicating repetitive use over months researchgate.netconsensus.apprsc.org. Research has demonstrated the presence of this compound in hair sections, providing evidence of long-term exposure nih.govresearchgate.net. Detection in nails has also been reported, further extending the retrospective detection capabilities nih.govresearchgate.netresearchgate.netrsc.org.

Advanced Analytical Techniques (e.g., Liquid Chromatography-High-Resolution Tandem Mass Spectrometry)

Advanced analytical techniques, particularly those based on mass spectrometry, are essential for the sensitive and specific detection of this compound in complex biological matrices. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Liquid Chromatography-High-Resolution Tandem Mass Spectrometry (LC-HRMS/MS) are the primary techniques employed by anti-doping laboratories mdpi.comresearchgate.netnih.govmdpi.com.

UHPLC-MS/MS methods are widely used for routine monitoring of this compound in human urine mdpi.comnih.gov. These methods often involve sample preparation steps such as dilute-and-shoot, solid-phase extraction (SPE), or liquid-liquid extraction (LLE) to isolate and concentrate the analyte mdpi.comnih.gov. Online SPE coupled with UHPLC-MS/MS has been shown to provide highly sensitive detection, with reported limits of detection as low as 0.5 pg/mL in urine nih.gov.

LC-HRMS/MS provides high mass accuracy and resolution, which is crucial for the unequivocal identification of this compound and its metabolites, especially in complex biological samples researchgate.netmdpi.comnih.gov. This technique allows for comprehensive screening and confirmation of prohibited substances.

Metabolite Profiling for Enhanced Detection in Sports

This compound undergoes extensive metabolism in humans through various pathways, including hydroxylation, ether cleavage, dealkylation, O-glucuronidation, and sulfation researchgate.netconsensus.appmdpi.comnih.gov. Identifying and monitoring these metabolites is crucial for extending the detection window and providing robust evidence of this compound use researchgate.netconsensus.appmdpi.com.

Studies have identified several this compound metabolites in human urine researchgate.netmdpi.comnih.gov. This compound-glucuronide and hydroxybenzonitrile-ostarine-glucuronide are suggested as optimal urinary markers for documenting this compound intake in doping control consensus.appmdpi.comnih.gov. The detection of these metabolites, even when the parent compound is no longer detectable, enhances the ability of anti-doping laboratories to identify instances of this compound use consensus.appnih.gov.

Research involving in vitro human hepatocyte incubations and in vivo analysis of urine samples from this compound-positive cases has been instrumental in characterizing the metabolic profile researchgate.netmdpi.comnih.gov.

Data on this compound and selected metabolites detected in urine following microdosing studies highlight the correlation between administered dose and detection times and concentrations, although high inter-individual variability exists consensus.appnih.gov.

AnalyteDetection Window (Single Microdose, e.g., 1 µg)NotesSource
This compoundUp to 9 daysParent compound consensus.appnih.gov
This compound-glucuronideUp to 5 daysPhase II metabolite consensus.appnih.gov
Hydroxylated metabolites (e.g., M1a)Considerably shorter than parent/glucuronidePhase I metabolites nih.gov
Hydroxybenzonitrile-ostarine-glucuronideOptimal marker in non-hydrolyzed urinePhase II metabolite mdpi.comnih.gov
Hydroxybenzonitrile-ostarineOptimal marker in hydrolyzed urinePhase I metabolite (after hydrolysis) mdpi.comnih.gov

Note: Detection windows can vary based on dose, individual metabolism, and analytical sensitivity.

Regulatory Status and Classification as a Prohibited Substance (e.g., World Anti-Doping Agency)

This compound is unequivocally prohibited in sport by the World Anti-Doping Agency (WADA) nih.govmdpi.comiiab.mediamondbehavioralhealth.combscg.orgusada.orgwebmd.com. It is classified under section S1.2, "Other Anabolic Agents," of the WADA Prohibited List nih.govmdpi.comusada.org. This classification means it is prohibited at all times, both in-competition and out-of-competition nih.govusada.orglawinsport.com.

SARMs, including this compound, were added to the WADA Prohibited List in 2008 nih.goviiab.mebscg.org. The ban is primarily due to their anabolic properties, which can provide an unfair advantage to athletes by enhancing muscle development, strength, and recovery diamondbehavioralhealth.com. The use of such substances undermines the integrity of competition and raises concerns about athlete health and safety diamondbehavioralhealth.com.

Despite not being approved for human use as a drug, this compound has become one of the more prevalent anabolic agents reported in sport drug testing bscg.org. WADA has reported a steady increase in positive tests involving SARMs, with this compound being the most reported S1.2 substance between 2016 and 2022 researchgate.netmdpi.comnih.gov.

Regulatory Body/ListStatusClassificationNotesSource
WADA Prohibited ListProhibitedS1.2 Other Anabolic AgentsProhibited at all times nih.govmdpi.commdpi.comdiamondbehavioralhealth.combscg.orgusada.org
US FDANot ApprovedInvestigational DrugNot approved for human consumption/use diamondbehavioralhealth.combscg.orgusada.orgwebmd.com
NCAABannedProhibited in collegiate sports webmd.com

Research on Contamination and Mislabeling in Dietary Supplements

Significant research highlights the prevalent issue of this compound contamination and mislabeling in dietary supplements usada.orglawinsport.comconsensus.apppew.org. This poses a considerable risk to athletes who may unknowingly ingest the prohibited substance through contaminated products nih.govusada.orglawinsport.compew.org.

Studies have found that a substantial number of supplements, particularly those marketed for bodybuilding or performance enhancement, illegally contain this compound, often without it being declared on the label or listed under misleading names bscg.orgusada.orglawinsport.comconsensus.app. The U.S. Anti-Doping Agency (USADA) has issued warnings to athletes regarding this risk, noting that this compound has frequently been found as a product contaminant usada.orglawinsport.com.

Data indicates that a high percentage of tested supplements containing SARMs, including this compound, are inaccurately labeled regarding their composition, dosage, or purity researchgate.net. This lack of accurate labeling makes it challenging for athletes to identify risky products usada.org. The issue of contamination is so significant that it has led to adverse analytical findings (AAFs) in athletes who maintain they unknowingly consumed the substance through supplements nih.govlawinsport.compew.org. Research into the elimination profiles of microdosed this compound is particularly relevant in evaluating claims of inadvertent doping due to contamination nih.gov.

Research findings on supplement contamination:

FindingSource
This compound commonly found as a declared or undeclared ingredient in dietary supplements. lawinsport.com
Some manufacturers illegally include this compound and other SARMs, sometimes omitting them from the label. usada.org
Over 72 products on USADA's High Risk List contain this compound. usada.org
In 19 products on the High Risk List, this compound is not declared on the label. usada.org
Between 2007 and 2016, the FDA found 776 supplements contaminated with drugs, including this compound. pew.org
A high percentage of tested SARM-containing supplements vary substantially from the label. researchgate.net

This research underscores the importance of athlete awareness regarding the risks associated with dietary supplements and the need for stringent quality control in the supplement industry.

Concluding Perspectives and Future Research Trajectories

Unresolved Questions in Ostarine Research

Despite significant progress, several fundamental questions regarding this compound remain unresolved. A key area requiring further elucidation is the precise mechanism underlying its tissue selectivity. While it is understood that this compound selectively binds to androgen receptors (ARs), the specific factors that contribute to its preferential anabolic effects in muscle and bone tissues while minimizing activity in other androgen-responsive tissues, such as the prostate, are not fully defined. pinnaclepeptides.comnih.gov Research is needed to clarify the roles of differential tissue distribution, tissue-specific expression of 5α-reductase, ligand-specific regulation of gene expression, and AR interactions with tissue-specific coactivators in mediating this selectivity. nih.gov

Furthermore, the long-term effects of this compound exposure require comprehensive investigation. While short-term studies have shown promising results, the potential for subtle or delayed effects on various physiological systems over extended periods remains largely unexplored. This includes understanding any potential impact on the endocrine system beyond the immediate effects on androgen receptors, as well as metabolic and cardiovascular implications.

The full spectrum of this compound's metabolic pathways in humans also warrants further research. While some metabolites have been identified, a complete understanding of how this compound is processed and eliminated by the body is crucial for predicting its behavior and potential interactions. nih.gov

Methodological Advancements in SARM Investigation

Advancements in research methodologies are continuously improving the investigation of SARMs like this compound. Techniques for identifying and characterizing SARM metabolites in biological matrices are essential for doping control and understanding pharmacokinetics. nih.govbmj.com Liquid chromatography–high-resolution tandem mass spectrometry (LC-HRMS/MS) and software-assisted data mining are examples of sophisticated analytical techniques being employed to identify this compound metabolites. nih.gov

Computational approaches, such as the Structure-Activity Relationship (SAR) Matrix (SARM) method, are also evolving to aid in the systematic identification of analog series, structural organization, and SAR analysis of compounds like this compound. nih.govresearchgate.net These methods can help researchers understand the relationship between chemical structure and biological activity, potentially leading to the design of novel SARMs with improved properties. nih.gov

Furthermore, the use of in vitro models, such as human hepatocytes, and in vivo animal models continues to be vital for studying SARM metabolism and tissue-specific effects. nih.govwebmd.com Methodological refinements in these models can provide more accurate and predictive data for human responses.

Potential for Novel Therapeutic Applications

The selective anabolic properties of this compound suggest potential for novel therapeutic applications beyond its initial research focus on muscle wasting and osteoporosis. ontosight.aipinnaclepeptides.comconsensus.appuspharmacist.com Its ability to increase lean body mass and improve bone mineral density makes it a candidate for treating conditions associated with age-related muscle loss (sarcopenia) and bone fragility. consensus.appuspharmacist.comnih.govguidechem.com

Research has also explored its potential in treating cancer-associated cachexia, a severe wasting syndrome. consensus.appuspharmacist.com While early trials showed promise in improving lean body mass in this population, further research is needed to confirm its efficacy and impact on functional outcomes. consensus.appwikipedia.org

Emerging areas of investigation include the potential use of SARMs, including this compound, in treating stress urinary incontinence by increasing pelvic floor muscle mass. pinnaclepeptides.comuspharmacist.com The selective action on androgen receptors in relevant tissues makes SARMs an interesting avenue for this indication.

The potential for SARMs as a unique alternative for osteoporosis treatment is also being explored, particularly orally bioavailable compounds like this compound with strong anabolic effects on bone. nih.gov An increase in both muscle mass and bone density could offer a dual benefit in reducing fracture risk. nih.gov

Ethical Considerations in Research and Public Health Policy

The research and potential applications of this compound raise several ethical considerations, particularly in the context of public health policy and sports. The classification of this compound as an investigational drug not approved for clinical use by regulatory bodies like the FDA highlights the ethical imperative for rigorous and comprehensive research before widespread application. pinnaclepeptides.comwebmd.com

The detection of this compound in dietary supplements, despite being banned by organizations like the World Anti-Doping Agency (WADA), presents a significant public health challenge. pinnaclepeptides.comwebmd.comsportsintegrityinitiative.com This raises concerns about product labeling accuracy, potential for inadvertent doping among athletes, and the health risks associated with unregulated substances. sportsintegrityinitiative.comamegroups.org Ethical considerations in public health policy involve ensuring the safety of consumers, implementing effective regulatory measures, and educating the public about the risks associated with unapproved compounds found in supplements. sportsintegrityinitiative.comnuffieldbioethics.org

Furthermore, the potential for this compound to be misused for performance enhancement in sports necessitates robust anti-doping measures and ongoing research into detection methods. nih.govbmj.comwhiterose.ac.uk Ethical frameworks in sports aim to ensure fair competition and protect the health of athletes.

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended to ensure the purity and identity of Ostarine in research samples?

  • Methodological Answer : Use World Anti-Doping Agency (WADA)-approved procedures, such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), to verify compound identity and quantify purity. Cross-reference results with labeled claims, as commercial products often exhibit discrepancies in active ingredient content (e.g., 59% of analyzed products showed mismatches between labeled and detected this compound concentrations) . For novel compounds, provide spectroscopic data (NMR, IR) and elemental analysis to confirm structural integrity .

Q. How should preclinical studies be designed to evaluate this compound’s tissue selectivity and androgen receptor modulation?

  • Methodological Answer :

  • Animal Models : Use rodent models to assess tissue-specific effects (e.g., muscle hypertrophy vs. prostate weight changes). Measure biomarkers like creatine kinase (muscle integrity) and lipid profiles (e.g., LDL, total cholesterol) to identify off-target effects .
  • Dosing Regimens : Implement dose-response studies (e.g., 1–10 mg/kg/day) over 4–8 weeks. Include control groups receiving vehicle or testosterone for comparative analysis .
  • Endpoint Selection : Prioritize dual-energy X-ray absorptiometry (DEXA) for lean mass quantification and histopathology for organ toxicity screening .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro receptor-binding assays and in vivo efficacy studies of this compound?

  • Methodological Answer :

  • Mechanistic Follow-Up : Conduct transcriptomic profiling (RNA-seq) of tissues post-treatment to identify downstream pathways beyond receptor binding (e.g., mTOR activation, myostatin suppression) .
  • Pharmacokinetic Analysis : Measure plasma and tissue concentrations of this compound using LC-MS/MS to correlate bioavailability with observed effects. Note that oral bioavailability in rodents is ~75%, but human data remain limited .
  • Species-Specific Factors : Replicate assays across multiple cell lines (human vs. rodent myocytes) to assess interspecies variability in receptor affinity .

Q. What statistical approaches are optimal for analyzing dose-dependent effects of this compound on muscle regeneration in injury models?

  • Methodological Answer :

  • Nonlinear Regression : Apply sigmoidal dose-response curves (variable slope) to estimate EC50 values for muscle fiber cross-sectional area changes.
  • Longitudinal Data : Use mixed-effects models to account for repeated measures (e.g., weekly strength assessments).
  • Power Analysis : For preclinical trials, ensure sample sizes ≥8 per group to detect ≥20% differences in lean mass with 80% power (α=0.05) .

Data Contradiction and Reproducibility

Q. How can conflicting reports on this compound’s impact on lipid metabolism be addressed methodologically?

  • Methodological Answer :

  • Standardized Protocols : Control for dietary variables (e.g., high-fat diets) and circadian rhythms in lipid measurement timings. In a rat study, this compound increased total cholesterol but did not alter triglycerides, highlighting context-dependent outcomes .
  • Mechanistic Studies : Use knockout models (e.g., LDL receptor-deficient mice) to isolate this compound’s role in cholesterol synthesis vs. clearance.
  • Meta-Analysis : Pool data from peer-reviewed studies (n≥5) to calculate effect sizes and heterogeneity indices (I²) for lipid outcomes .

Q. What strategies ensure reproducibility in this compound research across laboratories?

  • Methodological Answer :

  • Open Science Practices : Share raw data (e.g., mass spectrometry files) and detailed protocols via repositories like Zenodo, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
  • Inter-Lab Validation : Distribute aliquots of a standardized this compound reference material (e.g., NIST-certified) to participating labs for analytical harmonization .
  • Supplementary Materials : Document batch-specific purity, solvent preparation, and animal housing conditions (temperature, light cycles) to minimize variability .

Ethical and Regulatory Considerations

Q. How should researchers mitigate risks of inadvertent doping violations in this compound studies involving athletes?

  • Methodological Answer :

  • Informed Consent : Disclose this compound’s WADA-prohibited status (class S1.2: Other Anabolic Agents) and implement triple-blind protocols to prevent participant exposure .
  • Contamination Checks : Test supplements and lab reagents for this compound contamination using ISO 17025-accredited assays prior to human trials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.